molecular formula C15H22N2O2 B5730701 1-N-methyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide

1-N-methyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide

Cat. No.: B5730701
M. Wt: 262.35 g/mol
InChI Key: OKQOPPMCISNEKH-UHFFFAOYSA-N
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Description

1-N-methyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide is an organic compound characterized by its unique structure, which includes a benzene ring substituted with carboxamide groups and alkyl chains

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-N-methyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide typically involves the reaction of benzene-1,4-dicarboxylic acid with N-methyl-N,N-di(propan-2-yl)amine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-N-methyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene ring or the amide groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated derivatives or other substituted benzene compounds.

Scientific Research Applications

1-N-methyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-N-methyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions.

Comparison with Similar Compounds

    1-N-methyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide: Unique due to its specific substitution pattern and functional groups.

    N,N-di(propan-2-yl)benzene-1,4-dicarboxamide: Lacks the N-methyl group, leading to different chemical and biological properties.

    1-N-methyl-4-N,4-N-di(ethyl)benzene-1,4-dicarboxamide: Similar structure but with ethyl groups instead of propan-2-yl groups, affecting its reactivity and applications.

Uniqueness: this compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its structure allows for diverse applications across multiple fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-N-methyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-10(2)17(11(3)4)15(19)13-8-6-12(7-9-13)14(18)16-5/h6-11H,1-5H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQOPPMCISNEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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